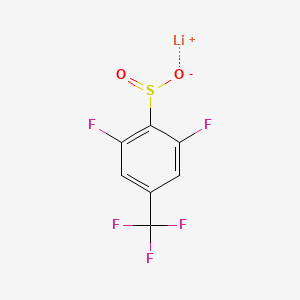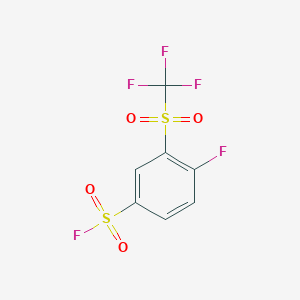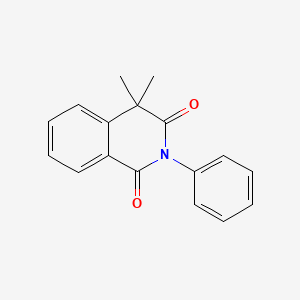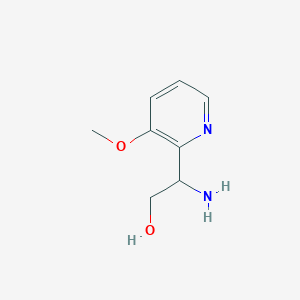
Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H2F5LiO2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Lithium difluoro (bisoxalato) phosphate: Known for its use in lithium-ion batteries and its self-healing properties.
Lithium 4,5-Dicyano-2-(trifluoromethyl)imidazol-1-ide: Used in various chemical reactions and known for its stability and reactivity.
Uniqueness
Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is unique due to its specific combination of fluorine and sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and reactivity .
Propiedades
Fórmula molecular |
C7H2F5LiO2S |
|---|---|
Peso molecular |
252.1 g/mol |
Nombre IUPAC |
lithium;2,6-difluoro-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H3F5O2S.Li/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1 |
Clave InChI |
KTPHFDUIXFMCHI-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C=C(C(=C1F)S(=O)[O-])F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)




![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)



![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)


![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
